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Compound of Interest

Compound Name:
2-Chlorooxazolo[4,5-c]pyridine

hydrochloride

Cat. No.: B11906784

Get Quote

Properties, Synthesis, and Functionalization Strategies in Drug Discovery

Executive Summary: The "Privileged" Nature of the
Scaffold
The oxazolo[4,5-b]pyridine core represents a premier "scaffold hop" from the ubiquitous

benzoxazole and purine systems. By introducing a nitrogen atom into the fused benzenoid ring,

researchers gain two critical advantages:

Physicochemical Modulation: The pyridine nitrogen lowers lipophilicity (

) and increases aqueous solubility compared to the benzoxazole analog, improving oral
bioavailability.

Electronic Tuning: The electron-deficient pyridine ring significantly activates the C-2 position,

making the 2-chloro-oxazolo[4,5-b]pyridine derivative a highly reactive electrophile.

This guide focuses on the 2-chloro-substituted variant (CAS: 325976-45-2), a versatile

"gateway" intermediate. Unlike its 2-alkyl or 2-aryl counterparts formed directly via cyclization,
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the 2-chloro scaffold allows for late-stage divergence, enabling the rapid generation of libraries

via Nucleophilic Aromatic Substitution (

) and metal-catalyzed cross-couplings.

Structural & Electronic Properties[1]
Understanding the electronic landscape is prerequisite to controlling reactivity. The oxazolo[4,5-

b]pyridine system is distinct from the [5,4-b] isomer due to the orientation of the pyridine

nitrogen relative to the oxazole ring.

Dipole & Reactivity: The pyridine nitrogen at position 4 exerts a strong inductive electron-

withdrawing effect ($ -I

-I $), renders the C-2 carbon highly electrophilic.

Leaving Group Lability: The 2-chloro substituent mimics an imidoyl chloride. It is significantly

more labile than a chlorobenzene or even a 2-chloropyridine. This makes it prone to

hydrolysis but exceptionally reactive toward weak nucleophiles.

Reactivity Heatmap
C-2 Position: Primary site for

(hard nucleophiles: amines, alkoxides) and Pd-catalyzed coupling.

C-6/C-7 Positions: Secondary sites for electrophilic substitution or halogenation, usually

requiring activation before ring closure.

Synthetic Architecture
The construction of the 2-chloro core requires a disciplined approach to avoid hydrolysis of the

sensitive C-Cl bond. The most robust route proceeds through the oxazolopyridin-2-one (or

thione) intermediate.

Diagram 1: Core Synthesis Workflow
The following Graphviz diagram outlines the critical path from commercially available

aminohydroxypyridines to the 2-chloro scaffold.
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2-Amino-3-hydroxypyridine Cyclization Agent
(CDI, Phosgene, or CS2)
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(or Thione)

 85-95% Yield Chlorination
(POCl3 / PCl5)

 Activation 2-Chloro-oxazolo[4,5-b]pyridine
(The Scaffold)

 Isolation (Anhydrous)
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Caption: Step-wise synthesis of the 2-chloro-oxazolo[4,5-b]pyridine core. Note that moisture

exclusion is critical in the final step.

Experimental Protocol 1: Synthesis of the Core
Validating the 2-Chloro Intermediate

Step A: Cyclization to Oxazolo[4,5-b]pyridin-2(3H)-one

Reagents: 2-Amino-3-hydroxypyridine (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq),

anhydrous THF.

Procedure: Dissolve aminopyridine in refluxing THF. Add CDI portion-wise. Reflux for 4

hours.

Workup: Cool to RT. The product often precipitates. Filter, wash with cold THF, and dry.

Checkpoint: Confirm formation of the cyclic urea (C=O stretch ~1750

in IR).

Step B: Chlorination

Reagents: Oxazolo[4,5-b]pyridin-2-one (1.0 eq), Phosphorus Oxychloride (

) (solvent/reagent),

(1.1 eq).

Procedure: Suspend the intermediate in

. Add

to accelerate the reaction. Heat to 100°C for 3-5 hours until the solution clears.
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Isolation (CRITICAL): Distill off excess

under reduced pressure. Pour the residue onto crushed ice/water rapidly and extract
immediately with DCM. Do not let the aqueous mixture stand, as the 2-Cl bond will hydrolyze
back to the starting material.

Storage: Store under Argon at -20°C.

Functionalization Module: vs. Cross-Coupling
The utility of the 2-chloro scaffold lies in its divergent reactivity. The choice between

Nucleophilic Aromatic Substitution (

) and Suzuki-Miyaura coupling depends on the target linkage (C-Heteroatom vs. C-Carbon).

Diagram 2: Reactivity Divergence Map
This diagram illustrates the decision logic for functionalizing the C-2 position.

2-Chloro-oxazolo[4,5-b]pyridine

Pathway A: SNAr
(C-N, C-O, C-S Bonds)

Pathway B: Suzuki Coupling
(C-C Bonds)

Nucleophile: Amines/Phenols
Base: DIPEA or K2CO3
Solvent: DMF or DMSO

Temp: 25-60°C

Partner: Boronic Acids
Cat: Pd(PPh3)4 or Pd2(dba)3/XPhos

Base: Anhydrous K3PO4
Solvent: Toluene/Dioxane

Amino/Alkoxy Derivatives
(Kinase Hinge Binders)

2-Aryl/Heteroaryl Derivatives
(Biaryl Scaffolds)
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Caption: Divergent synthetic pathways. Pathway A is kinetically favored and requires milder

conditions.

Experimental Protocol 2: Displacement (Library
Generation)
Target: 2-Amino-substituted derivatives (e.g., for kinase hinge binding)

The electron-deficient nature of the [4,5-b] system allows this reaction to proceed under mild

conditions, often without transition metals.

Setup: In a 4 mL vial, dissolve 2-chloro-oxazolo[4,5-b]pyridine (100 mg, 0.65 mmol) in

anhydrous DMF (2 mL).

Nucleophile: Add the primary or secondary amine (0.7 mmol, 1.1 eq).

Base: Add DIPEA (1.5 eq). Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 2.5

eq.

Reaction: Stir at Room Temperature for 2 hours.

Observation: If the substrate is sterically hindered, heat to 60°C. Avoid temperatures

>100°C to prevent ring opening or polymerization.

Workup: Pour into water. The product usually precipitates. If not, extract with EtOAc.

Purification: Recrystallization from EtOH is often sufficient; otherwise, flash chromatography

(DCM/MeOH).

Experimental Protocol 3: Suzuki-Miyaura Coupling
Target: 2-Aryl derivatives (C-C Bond Formation)

Because the 2-Cl bond is labile to hydrolysis, anhydrous conditions are preferred over standard

aqueous Suzuki protocols.
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Catalyst System:

(5 mol%) is standard, but for difficult substrates, use

(2 mol%) with XPhos (4 mol%).

Base: Finely ground, anhydrous

(3.0 eq).

Solvent: Anhydrous 1,4-Dioxane or Toluene.

Procedure:

Charge flask with 2-chloro-scaffold, Boronic acid (1.2 eq), Base, and Catalyst under

Nitrogen.

Add sparged (degassed) solvent.[1]

Heat to 90°C for 4-12 hours.

Troubleshooting: If hydrolysis (formation of the "one") is observed, switch to a non-

hygroscopic base (

) and ensure strictly anhydrous solvents.

Comparative Data: Reactivity & Properties[3][4][5][6]
The following table contrasts the 2-chloro-oxazolo[4,5-b]pyridine against related scaffolds,

highlighting why it is selected for specific drug discovery campaigns.
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Property
2-Cl-Oxazolo[4,5-
b]pyridine

2-Cl-Benzoxazole 2-Cl-Pyridine

Reactivity
Very High (Activated

by 2 N atoms)
High

Moderate (Requires

heat/acid)

Hydrolytic Stability
Low (Moisture

sensitive)
Moderate High

LogP (Lipophilicity) ~1.2 (More polar) ~2.4 ~1.5

Water Solubility Moderate/High Low Moderate

H-Bond Acceptors 3 (N, N, O) 2 (N, O) 1 (N)

Primary Application
Kinase/Enzyme

Inhibitors
Bioisosteres

General Building

Block
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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